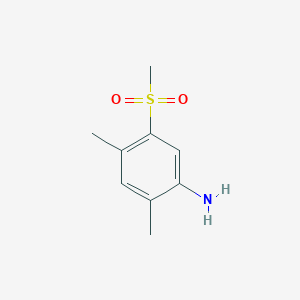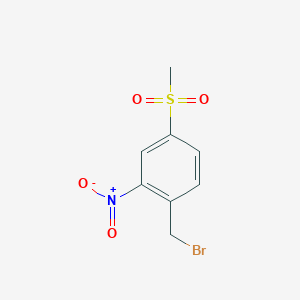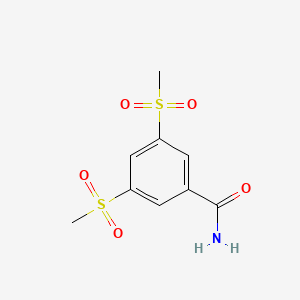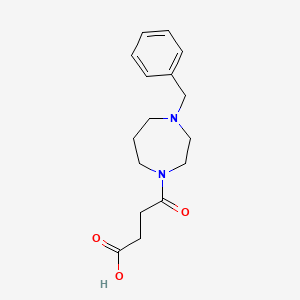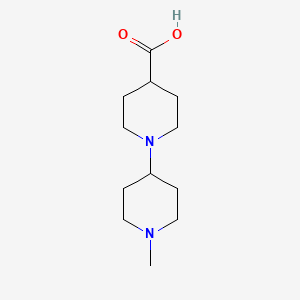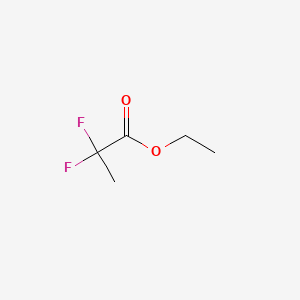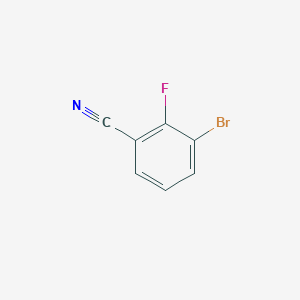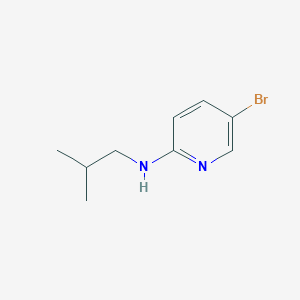
5-bromo-N-isobutylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-bromo-N-isobutylpyridin-2-amine is not directly mentioned in the provided papers; however, the papers discuss related brominated heterocyclic compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. For instance, 5-bromo-2-iodopyrimidine is used in palladium-catalyzed cross-coupling reactions, which suggests that brominated compounds can participate in such reactions to create a variety of substituted pyrimidine compounds .
Synthesis Analysis
The synthesis of brominated heterocycles is a topic of interest in the papers. For
Applications De Recherche Scientifique
Summary of the Application
“5-bromo-N-isobutylpyridin-2-amine” is used in the study of metabolite patterns of carbonic anhydrase inhibitors Brinzolamide and Dorzolamide, which are prohibited in sports after systemic administration .
Methods of Application or Experimental Procedures
The in-vivo metabolism of Brinzolamide and Dorzolamide after ophthalmic (eye drop) and systemic (oral) administration to pigs is evaluated with special focus on the characteristic application route derived metabolism . The metabolite pattern of these substances is evaluated and compared to samples obtained from patients that therapeutically apply either Brinzolamide or Dorzolamide as ophthalmic preparations .
Results or Outcomes
Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes . These substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .
2. Use in Anti-Fibrosis Research
Summary of the Application
“5-bromo-N-isobutylpyridin-2-amine” is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are evaluated for their anti-fibrotic activities .
Methods of Application or Experimental Procedures
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Results or Outcomes
Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
3. Use in Industrial Process Scale-Up
Summary of the Application
“5-bromo-N-isobutylpyridin-2-amine” is used in the synthesis of a key intermediate for the manufacturing of therapeutic SGLT2 inhibitors .
Methods of Application or Experimental Procedures
Cheap, easily available dimethyl terephthalate is used as the raw starting material, and the key intermediate is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Results or Outcomes
The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
4. Use in Copper-Catalyzed Selective C–N Bond Formation
Summary of the Application
“5-bromo-N-isobutylpyridin-2-amine” is used in a copper-catalyzed 1,2-diol amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine .
Methods of Application or Experimental Procedures
Selective amination preferably at C-5 in 2-bromo-5-iodopyridine was achieved under the same conditions .
Results or Outcomes
The selective, generally mild and economical coupling reaction at C-5 position described herein could be achieved with amines, heterocycles and amides .
5. Use in Synthesis of SGLT2 Inhibitors
Summary of the Application
“5-bromo-N-isobutylpyridin-2-amine” is used in the synthesis of a key intermediate for the manufacturing of therapeutic SGLT2 inhibitors .
Methods of Application or Experimental Procedures
Cheap, easily available dimethyl terephthalate was used as the raw starting material, and the key intermediate was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Results or Outcomes
The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
6. Use in Synthesis of Pyridinesulfonamide Derivatives
Summary of the Application
“5-bromo-N-isobutylpyridin-2-amine” is used in the synthesis of pyridinesulfonamide derivatives, which have a wide range of applications in novel drugs .
Methods of Application or Experimental Procedures
R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized, and the stereostructures have been researched .
Results or Outcomes
The stereostructures of the synthesized compounds were successfully determined . These compounds are expected to have broad application prospects in the development of novel drugs .
Propriétés
IUPAC Name |
5-bromo-N-(2-methylpropyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-7(2)5-11-9-4-3-8(10)6-12-9/h3-4,6-7H,5H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBZRNWPFRFKMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395967 |
Source


|
| Record name | 5-bromo-N-(2-methylpropyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-isobutylpyridin-2-amine | |
CAS RN |
300394-89-2 |
Source


|
| Record name | 5-bromo-N-(2-methylpropyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


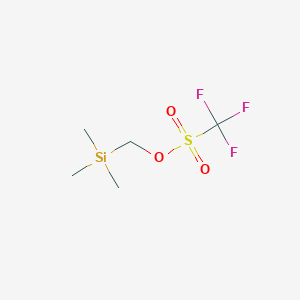
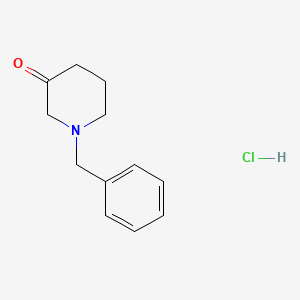
![3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334209.png)
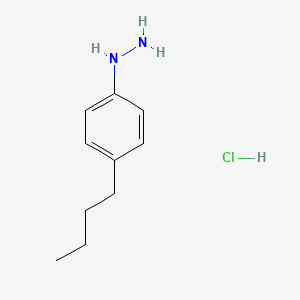
![1-Acetyl-4-[(2-methoxyethyl)amino]piperidine](/img/structure/B1334213.png)
